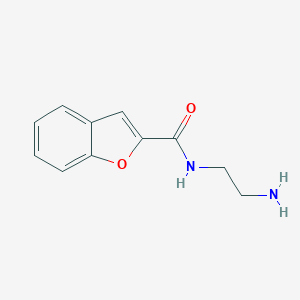
N-(2-aminoethyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-aminoethyl)-1-benzofuran-2-carboxamide, also known as AEBSF, is a serine protease inhibitor that has been widely used in various scientific research applications. This compound is a white crystalline powder that has a molecular weight of 239.29 g/mol. AEBSF has been found to be effective in inhibiting various proteases such as trypsin, chymotrypsin, and plasmin.
Mécanisme D'action
N-(2-aminoethyl)-1-benzofuran-2-carboxamide works by irreversibly binding to the active site of proteases. This binding prevents the protease from cleaving its substrate, thus inhibiting its activity. N-(2-aminoethyl)-1-benzofuran-2-carboxamide is a serine protease inhibitor, which means that it specifically targets proteases that contain a serine residue in their active site.
Effets Biochimiques Et Physiologiques
N-(2-aminoethyl)-1-benzofuran-2-carboxamide has been found to have various biochemical and physiological effects. Inhibition of proteases by N-(2-aminoethyl)-1-benzofuran-2-carboxamide can lead to the inhibition of various biological processes such as blood coagulation, fibrinolysis, and inflammation. N-(2-aminoethyl)-1-benzofuran-2-carboxamide has also been found to have anti-tumor properties, which makes it a potential candidate for cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(2-aminoethyl)-1-benzofuran-2-carboxamide is its specificity towards serine proteases. This specificity makes it a useful tool in the study of proteases and their role in various biological processes. Another advantage of N-(2-aminoethyl)-1-benzofuran-2-carboxamide is its stability, which makes it a useful tool in long-term experiments.
One of the limitations of N-(2-aminoethyl)-1-benzofuran-2-carboxamide is its irreversible inhibition of proteases. This makes it difficult to study the recovery of protease activity after inhibition. N-(2-aminoethyl)-1-benzofuran-2-carboxamide has also been found to have some cytotoxicity, which limits its use in cell culture experiments.
Orientations Futures
There are various future directions for the study of N-(2-aminoethyl)-1-benzofuran-2-carboxamide. One potential direction is the development of more specific inhibitors for different types of proteases. Another direction is the study of the anti-tumor properties of N-(2-aminoethyl)-1-benzofuran-2-carboxamide and its potential use in cancer treatment. Further research is also needed to understand the long-term effects of N-(2-aminoethyl)-1-benzofuran-2-carboxamide on biological processes.
Méthodes De Synthèse
N-(2-aminoethyl)-1-benzofuran-2-carboxamide can be synthesized using a simple and efficient method. The synthesis process involves the reaction of 2-aminobenzofuran with chloroacetyl chloride in the presence of triethylamine. The resulting product is then reacted with ethylenediamine to yield N-(2-aminoethyl)-1-benzofuran-2-carboxamide. The overall yield of this synthesis method is around 50%.
Applications De Recherche Scientifique
N-(2-aminoethyl)-1-benzofuran-2-carboxamide has been widely used in various scientific research applications. One of the major applications of N-(2-aminoethyl)-1-benzofuran-2-carboxamide is in the study of proteases. Proteases are enzymes that are involved in the breakdown of proteins. N-(2-aminoethyl)-1-benzofuran-2-carboxamide has been found to be effective in inhibiting various proteases such as trypsin, chymotrypsin, and plasmin. This makes N-(2-aminoethyl)-1-benzofuran-2-carboxamide a useful tool in the study of proteases and their role in various biological processes.
N-(2-aminoethyl)-1-benzofuran-2-carboxamide has also been used in the study of blood coagulation. Blood coagulation is a complex process that involves the activation of various proteases. N-(2-aminoethyl)-1-benzofuran-2-carboxamide has been found to be effective in inhibiting the activation of these proteases, which makes it a useful tool in the study of blood coagulation.
Propriétés
Nom du produit |
N-(2-aminoethyl)-1-benzofuran-2-carboxamide |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
N-(2-aminoethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C11H12N2O2/c12-5-6-13-11(14)10-7-8-3-1-2-4-9(8)15-10/h1-4,7H,5-6,12H2,(H,13,14) |
Clé InChI |
CCAVKCMCVKKVNT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN |
SMILES canonique |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



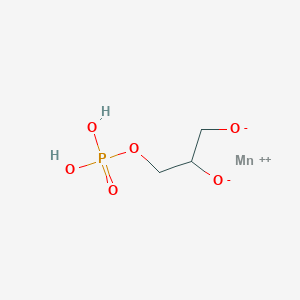
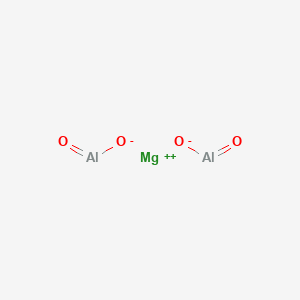
![4-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-2,6-dibromophenol](/img/structure/B223819.png)
![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)
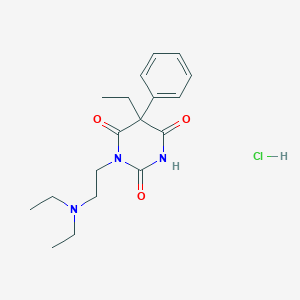
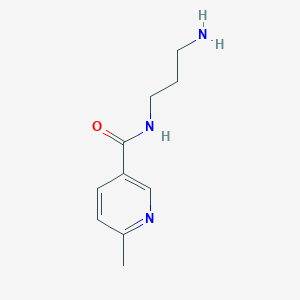
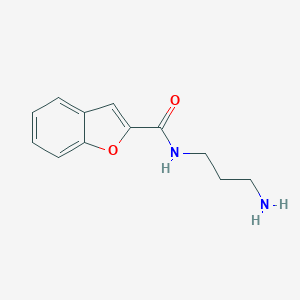
![2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B223831.png)
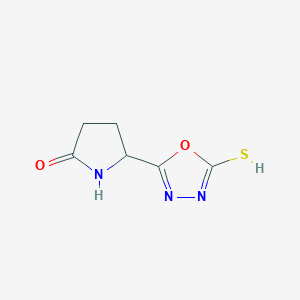
![1-[3-[(E)-3-(3-bromophenyl)prop-2-enyl]-3,8-diazabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B223842.png)
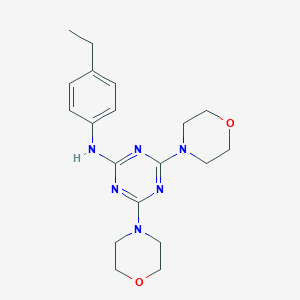
![N-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}-2-propanamine](/img/structure/B223867.png)
![1-Benzylidene-2-[(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B223872.png)
![2-({5-Chloro-2-[(4-methylbenzyl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B223876.png)